
Bamea-O16B
Descripción general
Descripción
BAMEA-O16B es una nanopartícula lipídica integrada con enlaces disulfuro, diseñada para la entrega eficiente de ARN mensajero Cas9 y ARN guía único a las células. Este compuesto es particularmente valioso para la investigación de edición de genes, ya que libera ARN en respuesta al entorno intracelular reductor, facilitando la edición del genoma .
Métodos De Preparación
BAMEA-O16B se sintetiza incorporando enlaces disulfuro en nanopartículas lipídicas. La preparación implica los siguientes pasos:
Síntesis de nanopartículas lipídicas: Las nanopartículas lipídicas se sintetizan utilizando una combinación de lípidos y enlaces disulfuro.
Integración de enlaces disulfuro: Los enlaces disulfuro se integran en las nanopartículas lipídicas para mejorar su estabilidad y eficiencia en la entrega de ARN mensajero Cas9 y ARN guía único.
Análisis De Reacciones Químicas
BAMEA-O16B experimenta varios tipos de reacciones químicas:
Aplicaciones Científicas De Investigación
BAMEA-O16B tiene una amplia gama de aplicaciones de investigación científica:
Edición de genes: This compound se utiliza para la entrega de ARN mensajero Cas9 y ARN guía único a las células, facilitando la edición eficiente del genoma
Investigación del cáncer: El tratamiento con this compound inhibe significativamente el crecimiento de las células HeLa, mostrando su potencial en la investigación del cáncer.
Aplicaciones biomédicas: El compuesto es valioso para diversas aplicaciones biomédicas, incluida la regulación de la expresión génica endógena y la expresión eficiente de la proteína fluorescente roja en células HeLa.
Mecanismo De Acción
BAMEA-O16B ejerce sus efectos a través del siguiente mecanismo:
Entrega de ARN mensajero Cas9 y ARN guía único: This compound entrega eficientemente ARN mensajero Cas9 y ARN guía único a las células.
Respuesta al entorno intracelular reductor: Los enlaces disulfuro en this compound responden al entorno intracelular reductor, liberando ARN para la edición del genoma.
Regulación de la expresión génica: La entrega de ARN mensajero Cas9 mediada por this compound regula la expresión génica endógena.
Comparación Con Compuestos Similares
BAMEA-O16B es único en comparación con otros compuestos similares debido a su integración de enlaces disulfuro y su eficiencia en la entrega de ARN mensajero Cas9 y ARN guía único. Compuestos similares incluyen:
- CTK7A
- HIF-2α-IN-8
- Tilorona Diclorhidrato
- Sulfato de Glucosamina
- HIF1-IN-3 .
This compound destaca por su superior eficiencia en la entrega de ARN, encapsulación de ARN mensajero y escape de endosomas, lo que lo convierte en una herramienta valiosa para la investigación de edición de genes .
Propiedades
IUPAC Name |
2-(dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H111N3O6S6/c1-5-8-11-14-17-20-23-26-29-32-48-66-69-51-45-63-54(60)35-38-57-39-42-58(4)43-44-59(40-36-55(61)64-46-52-70-67-49-33-30-27-24-21-18-15-12-9-6-2)41-37-56(62)65-47-53-71-68-50-34-31-28-25-22-19-16-13-10-7-3/h57H,5-53H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCDKXLTOZQTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSSCCOC(=O)CCNCCN(C)CCN(CCC(=O)OCCSSCCCCCCCCCCCC)CCC(=O)OCCSSCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H111N3O6S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1114.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(1R,6R)-6-aminocyclohex-3-en-1-yl]carbamate](/img/structure/B8192525.png)
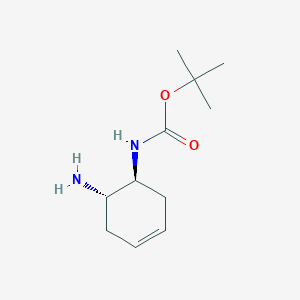
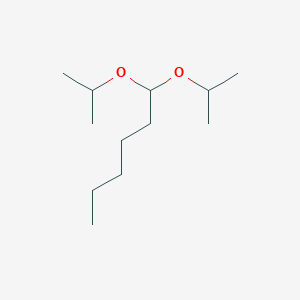
![5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B8192572.png)
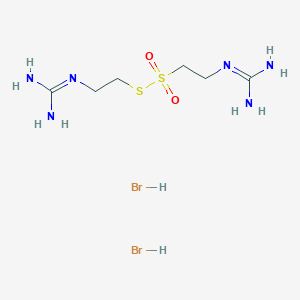
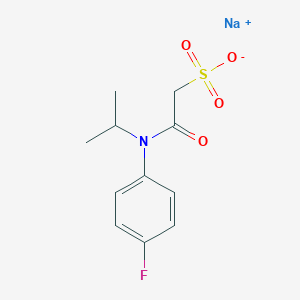
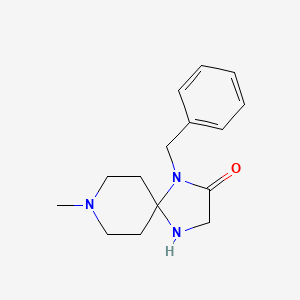
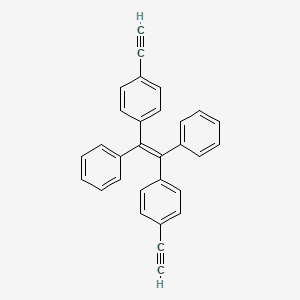
![[(3R)-3-Carboxy-3-hydroxypropyl]dimethylsulfonium Iodide](/img/structure/B8192600.png)
![(11bS)-2,6-Dibromo-N,N-bis((S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B8192614.png)

![[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]-(4-methoxyoxan-4-yl)methanone](/img/structure/B8192633.png)
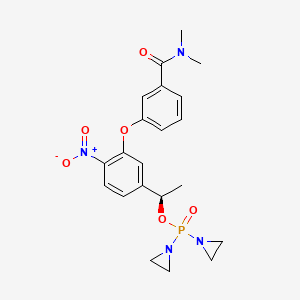
![10,16-diphenyl-N-[(1R)-1-phenylethyl]-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8192642.png)
